molecular formula C15H22BrN3O2 B8538601 Tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate

Tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No.: B8538601
M. Wt: 356.26 g/mol
InChI Key: QVYHEGFIJUWLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

tert-butyl 4-[(6-bromopyridin-3-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-11(7-9-19)18-12-4-5-13(16)17-10-12/h4-5,10-11,18H,6-9H2,1-3H3

InChI Key

QVYHEGFIJUWLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-oxopiperidine-1-carboxylate (1.15 g, 5.78 mmol) and 6-bromopyridin-3-amine (0.5 g, 2.89 mmol) in dichloroethane (20 mL), acetic acid (8 mL, 2.89 mmol) was added and the contents were stirred at room temperature for 3 h. Sodium triacetoxy borohydride (1.225 g, 5.78 mmol) was added and the contents were stirred at room temperature for 12 h. The reaction was diluted with ethyl acetate and washed with brine; the organic layer was separated and concentrated in vacuo. The resulting residue was purified by flash column chromatography to give tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate (0.638 g, 62%); MS: 357.1 (M+1)
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.225 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using general procedure A, 5-amino-2-bromopyridine (Binz; v, Schickh, Chem. Ber., 68, 1935, 315-321) (308 mg, 1.78 mmol) and 1-Boc-4-piperidone (317 mg, 1.59 mmol) gave 4-(6-bromo-pyridin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (326 mg, 58%).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step Two

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